(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane ring (a 7-membered ring containing sulfur and nitrogen) substituted with a furan-2-yl group at position 5. The thiazepane moiety is linked via a methanone group to a tetrahydro-2H-pyran (oxane) ring.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15(12-4-9-18-10-5-12)16-6-3-14(20-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBCVBWWFGZUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazepane ring can be reduced to form thiazolidines.
Substitution: The methanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted methanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the biological activity of related compounds.
Medicine
In medicinal chemistry, (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid architecture:
- Furan substituent : Introduces π-electron density and may enhance interactions with aromatic biological targets.
- Tetrahydro-2H-pyran-methanone linkage: Contributes to stereochemical complexity and hydrophilicity.
Key comparisons with analogs from literature :
- Compound 16 (): Contains a tetrahydro-2H-pyran ring but substitutes the thiazepane with triazole groups and a fluorinated chain. The fluorinated chain increases lipophilicity (predicted LogP ≈ 5.8) but reduces aqueous solubility.
- Compound 17 (): Features a sugar-modified tetrahydro-2H-pyran and triazole rings, offering improved solubility (0.5 mg/mL) compared to Compound 16 due to hydroxyl groups.
Table 1: Structural and Physicochemical Comparison
Research Findings and Limitations
- highlights that fluorinated chains (as in Compound 16) improve metabolic resistance but reduce solubility, whereas hydroxylated variants (Compound 17) balance these properties.
- The target compound’s furan and thiazepane groups may confer distinct electronic and steric profiles, but experimental validation is needed.
- Gaps in research: No crystallographic or pharmacological data specific to the target compound exists in the provided evidence.
Biological Activity
The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.4 g/mol. The structure features a thiazepane ring fused with furan and tetrahydropyran moieties, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO4S |
| Molecular Weight | 357.4 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis
The synthesis of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common method includes the use of piperidine as a catalyst to facilitate the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones. Another approach is the triethylamine-mediated addition, which employs 2-aminoethanethiol hydrochloride reacting with chalcones under basic conditions.
Antimicrobial Activity
Research has indicated that compounds containing thiazepane and furan structures exhibit significant antimicrobial properties. For instance, derivatives of thiazepane have shown efficacy against various bacterial strains, suggesting that the thiazepane ring may enhance membrane permeability or inhibit crucial metabolic pathways in microorganisms.
A study demonstrated that a related compound exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, derivatives with similar structural features have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. For example, a series of furan-containing compounds demonstrated potent tyrosinase inhibitory activity with IC50 values significantly lower than standard inhibitors like kojic acid .
In one study, the presence of specific functional groups on the furan and thiazepane rings was found to influence the binding affinity to tyrosinase, indicating a structure-activity relationship that could be exploited in drug design .
Case Studies
- Antimicrobial Efficacy : A study reported on the synthesis of various thiazepane derivatives and their antimicrobial activities. The results showed that modifications on the furan ring led to enhanced activity against Gram-positive and Gram-negative bacteria .
- Tyrosinase Inhibition : Another investigation focused on the enzyme inhibition properties of related compounds. It was found that certain substitutions on the furan ring not only increased tyrosinase inhibition but also altered the kinetic parameters of enzyme activity, suggesting potential applications in cosmetic formulations aimed at skin lightening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
